(+-)-5-Cyclohexyl-6-hydroxyindan-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-5-Cyclohexyl-6-hydroxyindan-1-carboxylic acid is a complex organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a cyclohexyl group attached to the indan ring system, which is further substituted with a hydroxyl group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5-Cyclohexyl-6-hydroxyindan-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of a suitable cyclohexyl-substituted precursor in the presence of a strong acid like sulfuric acid can yield the desired indan ring system. Additionally, the hydroxyl and carboxylic acid groups can be introduced through selective oxidation and hydrolysis reactions.
Industrial Production Methods
Industrial production of (±)-5-Cyclohexyl-6-hydroxyindan-1-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(±)-5-Cyclohexyl-6-hydroxyindan-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(±)-5-Cyclohexyl-6-hydroxyindan-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (±)-5-Cyclohexyl-6-hydroxyindan-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Cyclohexylindan-1-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
6-Hydroxyindan-1-carboxylic acid: Lacks the cyclohexyl group, which may influence its physical and chemical properties.
Uniqueness
The presence of both the cyclohexyl group and the hydroxyl group in (±)-5-Cyclohexyl-6-hydroxyindan-1-carboxylic acid makes it unique compared to its analogs. This combination of functional groups can result in distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
28998-48-3 |
---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-cyclohexyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C16H20O3/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12,17H,1-7H2,(H,18,19) |
InChI Key |
WSKCLYSPBODMHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.